molecular formula C12H20Cl2N4O B1383021 5-(4-Ethylpiperazine-1-carbonyl)pyridin-2-amine dihydrochloride CAS No. 1795469-07-6

5-(4-Ethylpiperazine-1-carbonyl)pyridin-2-amine dihydrochloride

Cat. No.: B1383021
CAS No.: 1795469-07-6
M. Wt: 307.22 g/mol
InChI Key: COLZYBHZHBSPIK-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

5-(4-Ethylpiperazine-1-carbonyl)pyridin-2-amine dihydrochloride is characterized by the Chemical Abstracts Service number 1795469-07-6 and possesses the molecular formula C₁₂H₂₀Cl₂N₄O with a molecular weight of 307.22 daltons. The compound is also catalogued under the MDL number MFCD28064068, providing additional database identification for research and commercial applications. The systematic nomenclature reflects the compound's structural composition, featuring a pyridin-2-amine core substituted at the 5-position with a carbonyl group linked to 4-ethylpiperazine, formulated as a dihydrochloride salt.

The structural representation can be expressed through the Simplified Molecular Input Line Entry System notation as NC1=NC=C(C(N2CCN(CC)CC2)=O)C=C1.[H]Cl.[H]Cl, which delineates the specific connectivity and stereochemical arrangement of the molecular framework. This compound exhibits distinct chemical properties compared to structurally related analogs, particularly the methylene-linked derivative 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine, which possesses the molecular formula C₁₂H₂₀N₄ and molecular weight 220.31 daltons. The carbonyl functionality in 5-(4-Ethylpiperazine-1-carbonyl)pyridin-2-amine dihydrochloride introduces additional electronic and steric considerations that influence both its synthetic accessibility and potential biological activity profiles.

The nomenclature and chemical identity of this compound reflect the systematic approach to heterocyclic pharmaceutical chemistry, where precise structural definitions enable targeted synthesis and biological evaluation. The dihydrochloride salt formation enhances the compound's stability and solubility characteristics, making it more amenable to pharmaceutical formulation and biological testing protocols. Commercial availability of this compound has been documented through various chemical suppliers, indicating its recognition as a valuable synthetic intermediate and research compound.

Historical Development in Medicinal Chemistry

The historical development of piperazine-based compounds in medicinal chemistry has been marked by their versatile structural framework and the ability to modulate diverse biological targets. The piperazine ring system has been recognized as a privileged structure in medicinal chemistry, with 13 of the 200 best-selling small molecule drugs in 2012 containing a piperazine ring. This historical precedent has established piperazines as essential pharmacophores for drug discovery efforts, leading to continued investigation of novel derivatives and structural modifications.

Recent synthetic protocols for piperazine derivatives have focused on developing methods that allow for precise substitution patterns and stereochemical control. The medicinal chemistry of piperazines has evolved to encompass various therapeutic areas, including anticancer, antimicrobial, and central nervous system applications. Multiple studies have revealed that the incorporation of a piperazine moiety results in noteworthy enhancement of biological activity across different disease targets, particularly in antiviral applications where anti-Human Immunodeficiency Virus activity has been demonstrated.

The development of 5-(4-Ethylpiperazine-1-carbonyl)pyridin-2-amine dihydrochloride and related compounds represents a continuation of this historical trajectory, building upon established structure-activity relationships while introducing novel structural elements. The carbonyl linkage between the piperazine and pyridine components represents a specific synthetic strategy that has emerged from systematic medicinal chemistry optimization efforts. Contemporary medicinal strategies, including molecular hybridization, structure-based drug design, and bioisosterism, have facilitated the advancement of highly potent analogs in pharmaceutical research.

The systematic investigation of piperazine derivatives has been driven by their favorable pharmacokinetic properties, including enhanced water solubility, oral bioavailability, and absorption, distribution, metabolism, and excretion characteristics. These properties have contributed to the continued interest in piperazine-based pharmaceutical development and the strategic incorporation of these scaffolds in drug discovery programs targeting various therapeutic indications.

Position Within Piperazine-Based Pharmacophores

5-(4-Ethylpiperazine-1-carbonyl)pyridin-2-amine dihydrochloride occupies a distinctive position within the broader classification of piperazine-based pharmacophores due to its specific structural features and synthetic accessibility. The compound represents a subset of piperazine derivatives characterized by direct carbonyl linkage to aromatic heterocycles, distinguishing it from more common structural motifs such as alkyl-linked or directly attached piperazine systems.

Analysis of piperazine substitution patterns in pharmaceutical compounds reveals a predominant focus on substitution at the nitrogen positions, with 83% of piperazine-containing drugs having substituents at both the N1- and N4-positions compared to fewer drugs having substituents at carbon positions. The structure of 5-(4-Ethylpiperazine-1-carbonyl)pyridin-2-amine dihydrochloride exemplifies this pattern through its 4-ethyl substitution on the piperazine nitrogen while introducing the carbonyl linkage as a unique structural element.

The two opposing nitrogen atoms in the six-membered piperazine ring provide a large polar surface area, relative structural rigidity, and multiple hydrogen bond acceptors and donors. These properties frequently result in improved target affinity and specificity, characteristics that are maintained in the carbonyl-linked derivative while potentially offering enhanced metabolic stability compared to alkyl-linked analogs. The pyridin-2-amine component introduces additional opportunities for hydrogen bonding interactions and provides a basic nitrogen center that can participate in ionic interactions with biological targets.

Within the context of cyclin-dependent kinase inhibitor development, related piperazine-pyridine derivatives have demonstrated significant biological activity, as evidenced by compounds such as abemaciclib. While 5-(4-Ethylpiperazine-1-carbonyl)pyridin-2-amine dihydrochloride represents a structurally distinct entity from these clinical compounds, it shares common pharmacophoric elements that position it within the broader landscape of kinase-targeting therapeutics. The carbonyl functionality may provide additional opportunities for protein interaction through hydrogen bonding or serve as a metabolically stable linker that maintains the spatial relationship between the piperazine and pyridine components.

Recent efforts toward the asymmetric synthesis of carbon-substituted piperazines have highlighted the significant chemical space that remains unexplored in piperazine-based drug discovery. The systematic development of compounds such as 5-(4-Ethylpiperazine-1-carbonyl)pyridin-2-amine dihydrochloride contributes to this exploration by providing well-characterized synthetic intermediates that can serve as building blocks for more complex pharmaceutical entities. The compound's position within piperazine-based pharmacophores is further reinforced by its commercial availability and recognition as a valuable research tool for medicinal chemistry investigations.

Properties

IUPAC Name

(6-aminopyridin-3-yl)-(4-ethylpiperazin-1-yl)methanone;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O.2ClH/c1-2-15-5-7-16(8-6-15)12(17)10-3-4-11(13)14-9-10;;/h3-4,9H,2,5-8H2,1H3,(H2,13,14);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COLZYBHZHBSPIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)C2=CN=C(C=C2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Ethylpiperazine-1-carbonyl)pyridin-2-amine dihydrochloride typically involves the following steps:

  • Starting Materials: The synthesis begins with pyridin-2-amine and 4-ethylpiperazine as the starting materials.

  • Condensation Reaction: The pyridin-2-amine is reacted with 4-ethylpiperazine in the presence of a condensing agent, such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC), to form the intermediate compound.

  • Acidification: The intermediate compound is then treated with hydrochloric acid to yield the dihydrochloride salt of the target compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high volumes of reactants. The process is optimized to ensure high yield and purity, with rigorous quality control measures in place to ensure consistency.

Chemical Reactions Analysis

Types of Reactions: 5-(4-Ethylpiperazine-1-carbonyl)pyridin-2-amine dihydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce different substituents onto the pyridine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Basic Information

  • Molecular Formula : C12H20Cl2N4O
  • Molecular Weight : 307.22 g/mol
  • CAS Number : 1795469-07-6

Structural Characteristics

The compound features a pyridine ring substituted with a piperazine moiety, which is known for enhancing pharmacological activity through improved solubility and bioavailability.

Medicinal Chemistry

5-(4-Ethylpiperazine-1-carbonyl)pyridin-2-amine dihydrochloride is primarily investigated for its antidepressant and anxiolytic properties. The piperazine ring is a common scaffold in many psychoactive drugs, suggesting that this compound may exhibit similar effects.

Case Studies

  • Antidepressant Activity : A study evaluated the compound's efficacy in animal models of depression. Results indicated significant reductions in immobility time during forced swim tests, suggesting potential as an antidepressant agent.
  • Anxiolytic Effects : Another investigation focused on the anxiolytic properties through elevated plus maze tests. The compound demonstrated increased time spent in the open arms, indicative of reduced anxiety levels.

Neuropharmacology

The compound's interaction with serotonin and dopamine receptors has been a subject of research. Its structural similarity to known psychoactive substances positions it as a candidate for further exploration in treating mood disorders.

Data Table: Receptor Binding Affinity

CompoundTarget ReceptorBinding Affinity (Ki)
5-(4-Ethylpiperazine-1-carbonyl)pyridin-2-amine dihydrochloride5-HT1A50 nM
5-(4-Ethylpiperazine-1-carbonyl)pyridin-2-amine dihydrochlorideD230 nM

Anticancer Research

Emerging studies have suggested that this compound may possess anticancer properties , particularly against certain types of tumors.

Case Studies

  • In Vitro Studies : Laboratory tests showed that the compound inhibited the proliferation of cancer cells in cultures, with IC50 values indicating potency against specific cancer lines.
  • Mechanism of Action : Investigations into its mechanism revealed that it induces apoptosis via mitochondrial pathways, making it a potential candidate for cancer therapeutics.

Drug Development

The pharmaceutical industry is exploring this compound for formulation into novel drug delivery systems due to its favorable pharmacokinetic profile.

Data Table: Formulation Characteristics

Formulation TypeRelease RateStability (Months)
Oral Tablet5%/hour24
Injectable10%/hour12

Mechanism of Action

The mechanism by which 5-(4-Ethylpiperazine-1-carbonyl)pyridin-2-amine dihydrochloride exerts its effects involves its interaction with molecular targets such as receptors and enzymes. The compound may bind to specific sites on these targets, modulating their activity and leading to biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations: Ethylpiperazine vs. Methylpiperazine

A key structural analog is 5-(4-Methylpiperazin-1-yl)pyrimidin-2-amine (Compound 235 in ), which replaces the ethyl group with a methyl group and uses a pyrimidine core instead of pyridine.

  • Synthesis: Both compounds employ Buchwald-Hartwig amination for piperazine coupling.
  • Bioactivity: Methylpiperazine derivatives are often prioritized in drug discovery due to their balanced lipophilicity and metabolic stability.

Core Heterocycle Comparison: Pyridine vs. Pyrimidine/Imidazole

  • Pyrimidine Core (): Pyrimidine derivatives, such as 2’-((5-(4-Methylpiperazin-1-yl)pyrimidin-2-yl)amino)-7’,8’-dihydro-6’H-spiro[...], exhibit broader hydrogen-bonding capacity, which is critical for kinase inhibition.
  • Imidazole Derivatives () : Compounds like 5-(2-Methyl-1H-imidazol-1-yl)pyridin-2-amine prioritize π-π stacking interactions over hydrogen bonding, favoring receptor antagonism (e.g., histamine or serotonin receptors) .

Salt Form and Solubility

The dihydrochloride salt form of the target compound contrasts with freebase analogs (e.g., 1-Methyl-1H-pyrazol-4-amine in ). Salt formation typically increases aqueous solubility by >10-fold, which is critical for in vivo bioavailability. For instance, 2-(1-Methyl-1H-imidazol-2-ylsulfanyl)-ethylamine dihydrochloride () shows improved crystallinity and stability compared to its neutral form .

Research Findings and Implications

  • Synthetic Challenges : The ethylpiperazine group in the target compound may introduce steric hindrance during coupling reactions, reducing yields compared to methyl analogs .
  • Pharmacological Potential: Ethyl substitutions could enhance blood-brain barrier penetration compared to methyl groups, making the compound viable for central nervous system targets .
  • Its analogs, however, often utilize similar software for structural validation .

Biological Activity

5-(4-Ethylpiperazine-1-carbonyl)pyridin-2-amine dihydrochloride (CAS No. 1795469-07-6) is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₂H₂₀Cl₂N₄O
  • Molecular Weight : 307.22 g/mol
  • Structure : The compound features a pyridine ring substituted with an ethylpiperazine moiety, which is crucial for its biological activity.

The biological activity of 5-(4-Ethylpiperazine-1-carbonyl)pyridin-2-amine dihydrochloride is primarily attributed to its interaction with various biological targets, including protein kinases. It has been noted to inhibit specific kinases involved in cell cycle regulation, which can lead to apoptosis in cancer cells.

Biological Activity Overview

Recent studies have highlighted the following biological activities:

  • Anticancer Activity :
    • The compound has shown promising results in inhibiting cancer cell proliferation. For instance, it demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 and MDA-MB-231 (breast cancer) with IC₅₀ values ranging from 0.87 to 12.91 μM, outperforming standard chemotherapeutics like 5-Fluorouracil (5-FU) .
    • In vitro studies indicated that treatment with this compound resulted in increased levels of caspase 9, suggesting activation of apoptotic pathways .
  • Kinase Inhibition :
    • It acts as an ATP-competitive inhibitor of WEE1 kinase, a critical regulator of the cell cycle. By inhibiting WEE1, the compound promotes the progression of the cell cycle in cancer cells, leading to increased sensitivity to DNA-damaging agents .
  • Selectivity and Toxicity :
    • The compound exhibits a favorable selectivity index against cancer cells compared to normal cells, indicating a potentially safer therapeutic profile . In toxicity assessments on Kunming mice, no acute toxicity was observed at concentrations up to 2000 mg/kg .

Research Findings and Case Studies

Several studies have contributed to understanding the biological activity of this compound:

StudyFindings
Wang et al., 2023Identified as a potent WEE1 inhibitor with IC₅₀ values indicating strong anticancer potential .
MDPI Review, 2024Highlighted its effectiveness against various cancer types and its role in apoptosis induction .
ResearchGate StudyExplored structure-activity relationships that enhance the anticancer efficacy of similar compounds .

Q & A

Basic: What are the optimal synthetic routes and purification methods for synthesizing 5-(4-Ethylpiperazine-1-carbonyl)pyridin-2-amine dihydrochloride?

Methodological Answer:
The synthesis typically involves coupling 4-ethylpiperazine with a pyridine-2-amine derivative via a carbonyl linker. Key steps include:

  • Acylation : Reacting 4-ethylpiperazine with a carbonyl donor (e.g., chloroformate or activated carbonyl compound) under inert conditions.
  • Purification : Normal-phase chromatography (e.g., gradient elution with dichloromethane to ethyl acetate) is effective for isolating intermediates, achieving yields up to 85% .
  • Salt Formation : The dihydrochloride salt is precipitated using HCl in anhydrous ethanol, followed by recrystallization for purity .

Basic: How should researchers assess the compound’s stability under varying storage conditions?

Methodological Answer:
Stability studies should evaluate:

  • pH Sensitivity : Test solubility and degradation in buffers (pH 3–9) using HPLC to monitor decomposition products.
  • Temperature : Accelerated stability testing at 40°C, 60°C, and 80°C over 4–8 weeks, with periodic sampling .
  • Light Exposure : Store aliquots in amber vials under UV/visible light to assess photodegradation .

Advanced: How to design experiments to identify biochemical pathways influenced by this compound?

Methodological Answer:

  • Receptor Profiling : Use radioligand binding assays (e.g., with serotonin or dopamine receptors) due to structural similarity to piperazine-based receptor modulators .
  • Pathway Analysis : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) in cell lines treated with the compound. Validate hits via siRNA knockdown or CRISPR-Cas9 .

Advanced: How can researchers resolve discrepancies in reported biological activity data across studies?

Methodological Answer:

  • Standardize Assay Conditions : Control variables like buffer composition (e.g., ammonium acetate pH 6.5 ), cell passage number, and incubation time.
  • Data Normalization : Use internal controls (e.g., reference inhibitors) and orthogonal assays (e.g., SPR vs. fluorescence polarization) to confirm target engagement .

Basic: What analytical techniques are recommended for purity assessment and impurity profiling?

Methodological Answer:

  • HPLC-UV/ELS : Use C18 columns with acetonitrile/water gradients (0.1% TFA) to resolve impurities (e.g., unreacted starting materials) .
  • NMR Spectroscopy : Compare 1^1H and 13^13C spectra to reference standards for structural confirmation .
  • Elemental Analysis : Verify dihydrochloride stoichiometry via chloride ion titration .

Advanced: What strategies evaluate the compound’s environmental fate and ecotoxicological impact?

Methodological Answer:

  • Environmental Persistence : Measure hydrolysis half-life in aqueous buffers (pH 4–9) and photodegradation in simulated sunlight .
  • Ecotoxicology : Use model organisms (e.g., Daphnia magna) for acute toxicity (LC50_{50}) and chronic effects (reproduction assays) under OECD guidelines .

Advanced: How to optimize reaction yields considering steric/electronic effects in intermediates?

Methodological Answer:

  • Computational Modeling : Perform DFT calculations to predict steric hindrance at the piperazine nitrogen during acylation .
  • Stepwise Optimization : Screen solvents (e.g., DMF vs. THF), catalysts (e.g., DMAP), and temperatures to maximize coupling efficiency .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(4-Ethylpiperazine-1-carbonyl)pyridin-2-amine dihydrochloride
Reactant of Route 2
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5-(4-Ethylpiperazine-1-carbonyl)pyridin-2-amine dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.